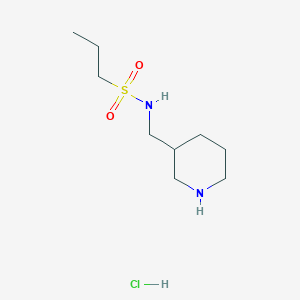

N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride

Description

Properties

Molecular Formula |

C9H21ClN2O2S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

N-(piperidin-3-ylmethyl)propane-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-2-6-14(12,13)11-8-9-4-3-5-10-7-9;/h9-11H,2-8H2,1H3;1H |

InChI Key |

JIWSFPXNLLOLRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NCC1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The compound is synthesized via a two-step process:

-

Formation of the piperidine-3-ylmethylamine intermediate

-

Sulfonylation with propane-1-sulfonyl chloride followed by hydrochloride salt formation

Synthesis of Piperidine-3-Ylmethylamine

Piperidine-3-ylmethylamine serves as the primary amine precursor. Two established routes are documented:

Route A: Reductive Amination of Piperidin-3-One

Piperidin-3-one is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25–40°C for 12–24 hours. The reaction proceeds via imine intermediate reduction:

Route B: Lithium Aluminum Hydride (LAH) Reduction

(R)-3-Aminopiperidin-2-one hydrochloride is reduced with 1.6 equivalents of LAH in tetrahydrofuran (THF) at 58–60°C:

Sulfonylation and Salt Formation

The amine intermediate is reacted with propane-1-sulfonyl chloride under basic conditions. Key parameters include:

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) or THF |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0–5°C (initial), then 25°C (24 hours) |

| Workup | Aqueous HCl wash, rotary evaporation |

Reaction Mechanism :

Hydrochloride Salt Formation :

The free base is dissolved in ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. The precipitate is filtered and dried under vacuum.

Optimization and Industrial-Scale Adaptations

Catalytic Hydrogenation for Intermediate Purification

Catalytic hydrogenation (H₂, 2–4 atm, Pd/C catalyst) is employed to remove protecting groups (e.g., benzyl or Boc) from intermediates. For example:

Solvent and Catalyst Selection

-

Solvents : Methanol and THF are preferred for their ability to solubilize both polar and non-polar intermediates.

-

Coupling Agents : HATU and EDC are used in analogous sulfonamide syntheses to enhance reaction efficiency.

Analytical Characterization

Spectroscopic Data

Purity Control

Industrial Applications and Patent Analysis

Pharmaceutical Relevance

The compound is a key intermediate in:

Scalability Challenges

-

Cost Efficiency : Propane-1-sulfonyl chloride synthesis via 2,4,6-trichloro-1,3,5-triazine (TCT) reduces byproducts compared to traditional sulfonic acid routes.

-

Regulatory Compliance : Residual palladium in catalytic steps must be <10 ppm, achieved via activated carbon filtration.

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination + Sulfonylation | 72 | 98.5 | High |

| LAH Reduction + Sulfonylation | 85 | 99.2 | Moderate |

| Catalytic Hydrogenation Route | 91 | 98.8 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components, particularly the piperidine and sulfonamide moieties. These functionalities contribute to its potential as an antibacterial agent, enzyme inhibitor, and anticancer compound.

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups possess notable antibacterial properties. Studies have evaluated the efficacy of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride against various bacterial strains, demonstrating significant activity.

- Case Study : A study employed the disk diffusion method to assess antibacterial efficacy against E. coli, S. aureus, and P. aeruginosa. The results showed substantial zones of inhibition compared to control groups, indicating its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and are targets for therapeutic interventions.

- Case Study : In enzyme assays, N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride exhibited an IC50 value of 0.63 µM for AChE inhibition, suggesting strong potential for treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro, particularly concerning its effects on BRCA-deficient cancer cells.

- Case Study : Research demonstrated that this compound could inhibit the proliferation of BRCA-deficient cancer cells by interfering with poly(ADP-ribose) polymerase (PARP), a crucial enzyme involved in DNA repair mechanisms.

N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride serves as a valuable tool in various research applications:

Drug Development

The compound is utilized in the synthesis of novel drug candidates due to its bioactive properties. Its derivatives have shown promise in treating conditions such as bacterial infections and cancer.

Proteomics Research

In proteomics, this compound can be employed to study protein interactions and functions, aiding in the understanding of complex biological systems.

Synthetic Chemistry

It acts as a precursor in the synthesis of various piperidine derivatives that have diverse pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride with structurally related compounds from the provided evidence. Key differences in core scaffolds, substituents, and physicochemical properties are highlighted.

Structural and Functional Comparisons

Key Observations:

Core Heterocycles: The target compound features a piperidine ring, a six-membered nitrogen-containing heterocycle known for conformational flexibility and blood-brain barrier permeability. In contrast, N-(dimethyl-1,2-oxazol-5-yl)propane-1-sulfonamide () incorporates an oxazole ring, a five-membered heterocycle with two heteroatoms (N, O), which may enhance metabolic stability but reduce basicity compared to piperidine.

Substituent Positioning: The sulfonamide group in the target compound is attached via a methylene bridge to the piperidine C3 position.

Salt Forms :

- Hydrochloride salts (target compound, ) improve solubility but may affect crystallinity and stability. Neutral sulfonamides (e.g., ) may exhibit lower aqueous solubility but better membrane permeability.

Biological Activity

N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Sulfonamides

Sulfonamides, commonly known as sulfa drugs, are a class of synthetic antimicrobial agents that contain a sulfonamide group. They have been historically significant in treating bacterial infections due to their ability to inhibit bacterial folic acid synthesis. The incorporation of various functional groups in sulfonamides can enhance their biological activity and selectivity against specific pathogens.

The primary mechanism by which sulfonamides exert their antibacterial effect is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the biosynthesis of folate in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides prevent the formation of dihydropteroic acid, ultimately leading to impaired nucleic acid synthesis and bacterial cell death.

3. Structure-Activity Relationship (SAR)

Research into the SAR of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride reveals that modifications to the piperidine ring and sulfonamide moiety can significantly influence its biological potency. For instance, studies have indicated that variations in the alkyl chain length and substitution patterns on the piperidine ring can enhance selectivity and potency against specific pathogens, including Mycobacterium tuberculosis and Leishmania species .

4.1 Antimicrobial Activity

N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride has shown promising activity against various bacterial strains. In vitro assays have demonstrated its effectiveness against multidrug-resistant Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) reported below 0.5 μM under specific conditions . The compound's unique structure allows for interactions with bacterial cell wall biosynthesis pathways, suggesting a novel mode of action distinct from traditional sulfonamides.

4.2 Antiparasitic Activity

The compound has also been evaluated for its activity against protozoan parasites such as Leishmania donovani. Preliminary studies indicate modest activity with a selectivity index favoring Leishmania N-myristoyltransferase (NMT) over human counterparts, suggesting potential for therapeutic applications in treating leishmaniasis . The inhibition of NMT is significant as it plays a critical role in the post-translational modification of proteins essential for parasite survival.

5. Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride:

6. Conclusion

N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride represents a promising candidate for further development as an antimicrobial and antiparasitic agent. Its unique structural features contribute to its biological activity, making it a valuable subject for ongoing research aimed at addressing drug-resistant infections.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 228.74 g/mol (ESI-MS) | |

| LogP (Predicted) | 1.2 ± 0.3 (HPLC) | |

| Aqueous Solubility (25°C) | 2.1 mg/mL (Shake-flask, pH 7.4) |

Q. Table 2. Recommended Receptor Binding Assay Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Incubation Time | 60 min (25°C) | |

| Buffer | 25 mM HEPES, 150 mM NaCl, pH 7.4 | |

| Radioligand | [³H]Ketanserin (5 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.